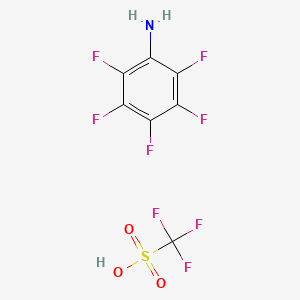
2,3,4,5,6-Pentafluoroaniline trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5,6-Pentafluoroaniline trifluoromethanesulfonate: is a chemical compound with the following properties:
CAS Number: 912823-79-1
Molecular Formula: CHFNOS
Molecular Weight: 333.16 g/mol
IUPAC Name: Trifluoromethanesulfonic acid compound with 2,3,4,5,6-pentafluoroaniline (1:1)
Preparation Methods
Synthetic Routes: The synthesis of this compound involves the reaction between trifluoromethanesulfonic acid (CF3SO3H) and 2,3,4,5,6-pentafluoroaniline. The reaction proceeds under inert atmosphere conditions at room temperature.
Industrial Production: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes.
Chemical Reactions Analysis
Reactivity: 2,3,4,5,6-Pentafluoroaniline trifluoromethanesulfonate can participate in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the trifluoromethanesulfonate group.
Oxidation and Reduction: The fluorine atoms on the aniline ring make it susceptible to oxidation and reduction reactions.
Common Reagents: Reagents such as strong bases, nucleophiles, and oxidizing agents are commonly used.
Major Products: The products formed depend on the specific reaction conditions but may include substituted anilines or other derivatives.
Scientific Research Applications
Chemistry:
Catalysis: It may serve as a catalyst or ligand in certain reactions.
Materials Science: Researchers explore its use in designing functional materials.
Biological Studies: Investigating its interactions with biomolecules.
Drug Discovery: Assessing its potential as a pharmacophore or scaffold.
Fine Chemicals: Used as an intermediate in the synthesis of other compounds.
Mechanism of Action
The exact mechanism by which 2,3,4,5,6-Pentafluoroaniline trifluoromethanesulfonate exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While this compound is unique due to its specific fluorination pattern, similar compounds include other fluoroanilines (e.g., 4-fluoroaniline, 2,4,6-trifluoroaniline) .
Remember that this information is based on available literature, and further research may reveal additional insights
Properties
Molecular Formula |
C7H3F8NO3S |
|---|---|
Molecular Weight |
333.16 g/mol |
IUPAC Name |
2,3,4,5,6-pentafluoroaniline;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C6H2F5N.CHF3O3S/c7-1-2(8)4(10)6(12)5(11)3(1)9;2-1(3,4)8(5,6)7/h12H2;(H,5,6,7) |
InChI Key |
YFUMMJNKHHASQS-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)N.C(F)(F)(F)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13089818.png)
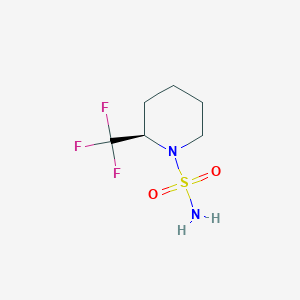
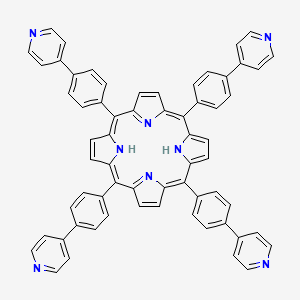

![2-tert-Butyl 4-ethyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2,4-dicarboxylate](/img/structure/B13089832.png)
![6-Methyloctahydro-1H-pyrrolo[3,4-B]pyridine dihydrochloride](/img/structure/B13089834.png)

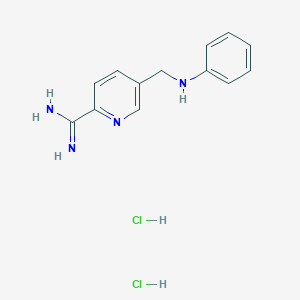
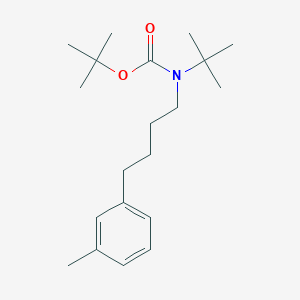
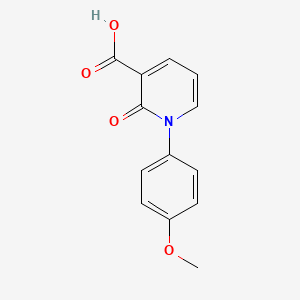
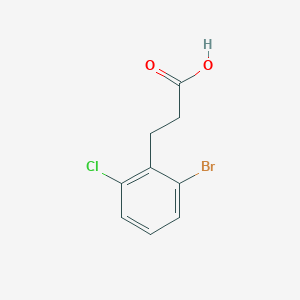


![(2-Methylbutyl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B13089876.png)
